1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
CAS No.: 1207060-05-6
Cat. No.: VC7783616
Molecular Formula: C25H28N4O4
Molecular Weight: 448.523
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207060-05-6 |
|---|---|
| Molecular Formula | C25H28N4O4 |
| Molecular Weight | 448.523 |
| IUPAC Name | 3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 |
| Standard InChI Key | KJSBOLMOVTWKPW-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s structure integrates three key pharmacophoric elements:
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A quinazoline-2,4-dione core (C8H5N2O2), which mimics purine bases and enables interactions with nucleic acid-binding proteins .
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A 1,2,4-oxadiazol-5-ylmethyl group substituted at the N1 position of the quinazoline ring, introducing hydrogen-bonding capabilities and metabolic stability .
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A 4-isopropoxyphenyl moiety attached to the oxadiazole ring, enhancing lipophilicity (logP ≈ 3.8) and membrane permeability.
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A pentyl chain at the N3 position of the quinazoline, contributing to hydrophobic interactions with enzymatic pockets.
The molecular formula C25H28N4O4 (MW: 448.523 g/mol) reflects this modular design, balancing polar (oxadiazole, quinazoline-dione) and nonpolar (aromatic, alkyl) domains.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
| SMILES | CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
| InChIKey | KJSBOLMOVTWKPW-UHFFFAOYSA-N |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 8 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy, combining separately prepared quinazoline and oxadiazole intermediates :
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Quinazoline-2,4-dione Core: Typically derived from anthranilic acid via cyclization with urea or phosgene, followed by N-alkylation with ethyl chloroacetate to introduce the pentyl chain .
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Oxadiazole Substituent: Constructed via cyclization of amidoximes with carboxylic acid derivatives. The 4-isopropoxyphenyl group is introduced early via nucleophilic aromatic substitution .
Key Synthetic Steps
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N-Alkylation of Quinazoline: Reaction of quinazoline-2,4-dione with 5-(chloromethyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole in DMF/K2CO3 yields the target compound.
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Oxadiazole Formation: Condensation of 4-isopropoxybenzamide oxime with chloroacetyl chloride forms the 1,2,4-oxadiazole ring .
Table 2: Optimization Parameters for Key Steps
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Quinazoline N-alkylation | DMF, K2CO3, 80°C, 12 h | 68 |
| Oxadiazole cyclization | THF, RT, 6 h | 75 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (d, J = 7.6 Hz, 1H, H-5 quinazoline)
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δ 7.89–7.82 (m, 2H, H-2'',6'' isopropoxyphenyl)
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δ 5.34 (s, 2H, CH2 oxadiazole)
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δ 1.31 (t, J = 6.8 Hz, 2H, pentyl CH2)
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13C NMR: 165.4 (C=O quinazoline), 162.1 (C=N oxadiazole), 116.8–130.2 (aromatic carbons).
Mass Spectrometry
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EI-MS: m/z 448.523 [M]+ with fragmentation peaks at m/z 316 (quinazoline loss) and 132 (oxadiazole fragment).
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the oxadiazole with 1,3,4-oxadiazol-2-one (as in CID 154001 ) may improve metabolic stability.
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Prodrug Design: Esterification of the quinazoline C2 carbonyl could enhance oral bioavailability.
Comparative Analysis with Related Compounds
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